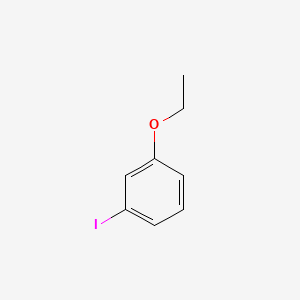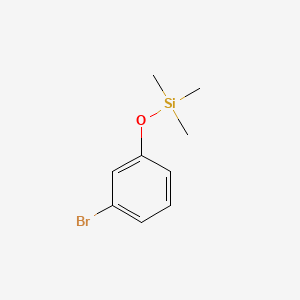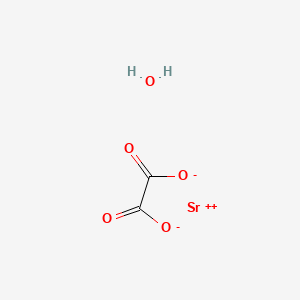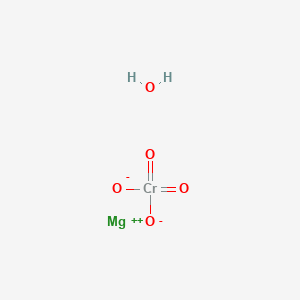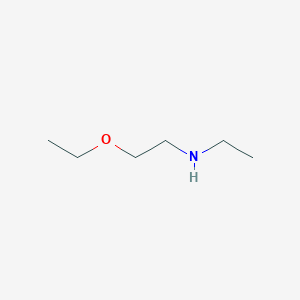
1,3-ビス(1-フェニルエテニル)ベンゼン
概要
説明
“Benzene, 1,3-bis(1-phenylethenyl)-”, also known as “1,3-Bis(1-phenylvinyl)benzene”, is a chemical compound with the molecular formula C22H18 . Its average mass is 282.378 Da and its monoisotopic mass is 282.140839 Da .
Molecular Structure Analysis
The molecular structure of “Benzene, 1,3-bis(1-phenylethenyl)-” consists of a benzene ring with two phenylethenyl groups attached at the 1 and 3 positions . The compound has a molecular formula of C22H18 .Physical And Chemical Properties Analysis
“Benzene, 1,3-bis(1-phenylethenyl)-” has a molecular weight of 282.38 . Its melting point is 46-48 °C, and it has a predicted boiling point of 425.6±30.0 °C . The predicted density is 1.029±0.06 g/cm3 .科学的研究の応用
重合用モノマー
“1,3-ビス(1-フェニルエテニル)ベンゼン”は、カチオン重合によりポリスチレンを生成するモノマーです 。これは、さまざまな種類のプラスチックや樹脂の製造における貴重な化合物です。
ブロック共重合体の合成
この化合物は、精密に制御された構造を持つポリイソブチレン系ブロック共重合体の合成に使用されてきました 。これらのブロック共重合体は、接着剤、コーティング、熱可塑性エラストマーなど、幅広い用途を持っています。
高分子工学
この化合物は、特にさまざまなブロック共重合体構造の合成において、カチオン高分子工学で重要な役割を果たしています 。これには、直鎖状のジブロックおよびトリブロック共重合体、ならびに非線形構造のブロック共重合体が含まれます。
重合メカニズムの研究
“1,3-ビス(1-フェニルエテニル)ベンゼン”は、さまざまな重合メカニズムの組み合わせを研究するために使用されます 。この研究は、ユニークな特性を持つ新しい材料の開発につながる可能性があります。
新素材の開発
そのユニークな構造は、研究における汎用性に貢献し、さまざまな現象を研究し、新しい材料を開発するための貴重なツールとなっています.
化学研究
この化合物は、そのユニークな特性により、一般的な化学研究にも使用されています 。この分野におけるその用途は幅広く、新しい化合物の合成から化学反応の研究まで多岐にわたります。
Safety and Hazards
“Benzene, 1,3-bis(1-phenylethenyl)-” is classified as a hazardous substance . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin and eye irritation, genetic defects, cancer, and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .
作用機序
Target of Action
1,3-bis(1-phenylethenyl)benzene, also known as 1,3-bis(1-phenylvinyl)benzene or Benzene, 1,3-bis(1-phenylethenyl)-, is primarily used as a monomer in the synthesis of polymers . Its primary targets are therefore the reactive sites on other molecules where polymerization can occur.
Mode of Action
This compound interacts with its targets through a process known as cationic polymerization . This is a type of chain-growth polymerization, where a cationic initiator transfers charge to a monomer which then becomes reactive. This reactivity allows the monomer to join onto a growing polymer chain, resulting in the formation of polystyrene .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of complex triblock copolymer structures .
Pharmacokinetics
It’s also worth noting that the compound is insoluble in water, which could further limit its absorption and distribution in biological systems.
Result of Action
The primary result of the action of 1,3-bis(1-phenylethenyl)benzene is the formation of polystyrene . Polystyrene is a versatile plastic used in a wide range of applications, from food packaging to insulation.
Action Environment
The efficacy and stability of 1,3-bis(1-phenylethenyl)benzene can be influenced by various environmental factors. For instance, the compound has a melting point of 46-48°C , suggesting that it could become unstable at high temperatures. Furthermore, its solubility in organic solvents means that the presence of such solvents could impact its reactivity and the efficiency of the polymerization process.
特性
IUPAC Name |
1,3-bis(1-phenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-17(19-10-5-3-6-11-19)21-14-9-15-22(16-21)18(2)20-12-7-4-8-13-20/h3-16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWBWDZQFGXBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)C(=C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7067825 | |
| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34241-86-6 | |
| Record name | 1,3-Bis(1-phenylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34241-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034241866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3-bis(1-phenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7067825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

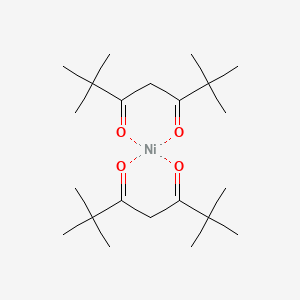
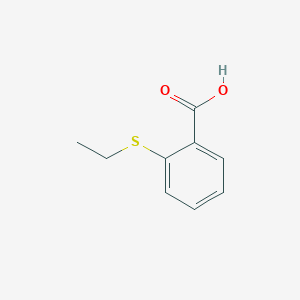
![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)


